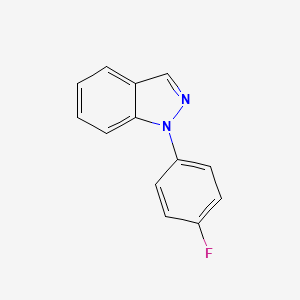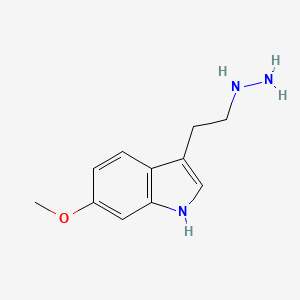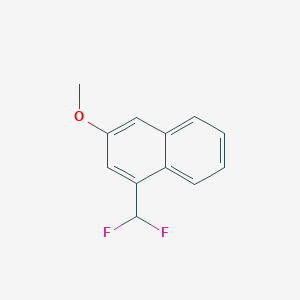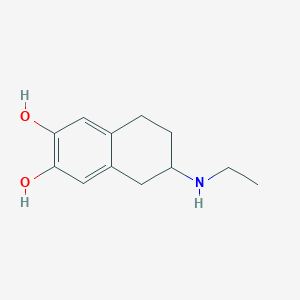
1-(4-Fluorophenyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-1H-indazole is a chemical compound that belongs to the indazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then subjected to cyclization with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
- 1-(4-Fluorophenyl)-1H-pyrazole
- 1-(4-Fluorophenyl)-1H-benzimidazole
- 1-(4-Fluorophenyl)-1H-tetrazole
Comparison: 1-(4-Fluorophenyl)-1H-indazole is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
81329-42-2 |
|---|---|
Formule moléculaire |
C13H9FN2 |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)indazole |
InChI |
InChI=1S/C13H9FN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H |
Clé InChI |
ZDSDZZTZUKPZGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)









![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)

![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)
